

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B113492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

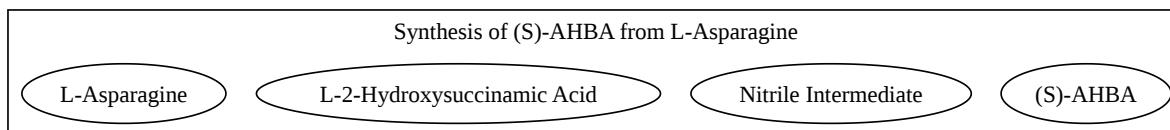
(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a chiral amino acid and an analog of γ -aminobutyric acid (GABA), has garnered significant interest in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on S-AHBA, focusing on its synthesis, biological functions, and relevant experimental protocols.

Physicochemical Properties

S-AHBA is a white to off-white crystalline powder with the following properties:

Property	Value	Reference
CAS Number	40371-51-5	N/A
Molecular Formula	$C_4H_9NO_3$	N/A
Molecular Weight	119.12 g/mol	N/A
Melting Point	196 - 206 °C	[Chem-Impex]
Optical Rotation $[\alpha]^{20}D$	-28.5 to -32.5° (c=1 in H_2O)	[Chem-Impex]

Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid

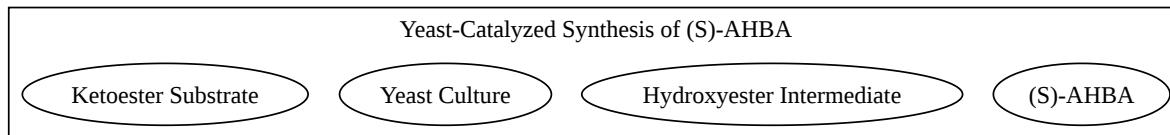

The enantioselective synthesis of S-AHBA is crucial for its application in research and drug development. Two primary synthetic routes have been described in the literature: chemical synthesis from L-asparagine and biocatalytic synthesis via yeast-catalyzed reduction.

Experimental Protocol: Synthesis from L-Asparagine

This method involves the deamination of L-asparagine to form L-2-hydroxysuccinamic acid, followed by dehydration and subsequent reduction. A patent describes a process that results in a yield of 50-61% with a final product melting point of 197-198.5°C and an optical rotation of -28.2° (c=1.2, water)[1].

Detailed Steps:

- **Deamination of L-Asparagine:** L-asparagine monohydrate (90 mmol) is dissolved in 20% aqueous acetic acid (136 ml). The solution is cooled to 5°C, and a solution of sodium nitrite (133 mmol) in water (45 ml) is added dropwise. The mixture is allowed to stand at ambient temperature overnight.
- **Purification of L-2-Hydroxysuccinamic Acid:** The reaction mixture is treated with ethylene diamine to decompose excess sodium nitrite. The solution is then passed through a cation-exchange resin column (H⁺ form). The eluate is collected and processed to yield L-2-hydroxysuccinamic acid.
- **Dehydration and Nitrile Formation:** The resulting L-2-hydroxysuccinamic acid is dehydrated using an alkanoic acid anhydride in liquid pyridine to convert the carboxamido group into a nitrile group.
- **Reduction to S-AHBA:** The nitrile intermediate is then reduced with hydrogen to convert the nitrile group into an aminomethyl group, yielding **(S)-(-)-4-Amino-2-hydroxybutyric acid**.
- **Final Purification:** The crude product is purified by recrystallization from a water-methanol mixture.


[Click to download full resolution via product page](#)

Experimental Protocol: Yeast-Catalyzed Stereoselective Reduction

This biocatalytic approach utilizes the stereoselective reduction of a ketoester to produce the desired (S)-enantiomer of the corresponding hydroxy acid. *Saccharomyces carlsbergensis* and *Saccharomyces* sp. Edme have been identified as suitable yeasts for this transformation[2].

General Procedure:

- Preparation of Yeast Culture: A suspension of baker's yeast (e.g., *Saccharomyces carlsbergensis*) is prepared in a suitable medium, often a water/ethanol mixture, and may be "aged" for several days to enhance the activity of specific reducing enzymes.
- Substrate Addition: The starting material, methyl-4-(benzyloxycarbonyl)amino-2-oxobutanoate, is added to the yeast culture.
- Fermentation/Reduction: The mixture is incubated, typically with shaking, at a controlled temperature (e.g., 30°C) for several days. The progress of the reaction is monitored by techniques such as gas chromatography (GC).
- Work-up and Extraction: Once the reaction is complete, the yeast cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ether).
- Purification and Hydrolysis: The extracted product, the methyl ester of (S)-4-(benzyloxycarbonyl)amino-2-hydroxybutanoic acid, is purified. The protecting groups are then removed by hydrolysis to yield S-AHBA.

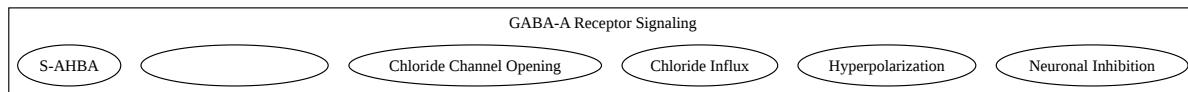
[Click to download full resolution via product page](#)

Biological Activities

Antibacterial Activity

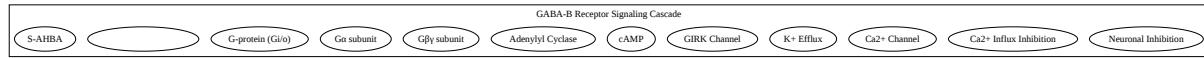
S-AHBA has been reported to exhibit antibacterial properties against a range of bacteria, including *Mycobacterium tuberculosis*, *Salmonella typhimurium*, *Staphylococcus aureus*, and *Streptococcus pyogenes*. The proposed mechanism of action is the inhibition of protein synthesis through binding to the bacterial ribosome. However, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed studies are not readily available in the public domain.

Bacterial Strain	Reported Activity	Mechanism of Action
<i>Mycobacterium tuberculosis</i>	Active	Ribosome Binding, Protein Synthesis Inhibition
<i>Salmonella typhimurium</i>	Active	Ribosome Binding, Protein Synthesis Inhibition
<i>Staphylococcus aureus</i>	Active	Ribosome Binding, Protein Synthesis Inhibition
<i>Streptococcus pyogenes</i>	Active	Ribosome Binding, Protein Synthesis Inhibition


Neurological Activity

As a GABA analog, S-AHBA is of significant interest for its potential to modulate neuronal activity. It is known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

GABA Receptor Signaling Pathways:


The activation of GABA receptors by agonists like S-AHBA can trigger distinct downstream signaling cascades.

- **GABA-A Receptor Signaling:** Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl^-) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

[Click to download full resolution via product page](#)

- **GABA-B Receptor Signaling:** GABA-B receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade through its associated G-protein ($\text{G}_{i/o}$). The G-protein dissociates into its $\text{G}\alpha$ and $\text{G}\beta\gamma$ subunits, which then modulate the activity of downstream effectors. This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively contribute to a slower and more prolonged inhibitory effect on neuronal activity.

[Click to download full resolution via product page](#)

While S-AHBA is known to interact with these receptors, specific quantitative data on its binding affinities (K_i or IC_{50} values) for GABA-A and GABA-B receptors are not well-documented in

publicly available literature.

Endocrine Effects

Some studies have investigated the effects of GABAergic compounds on hormone secretion. One study on a mixture of amino acids, including GABAergic agents, reported a significant increase in human growth hormone (hGH) levels, with an 8-fold increase observed 120 minutes after oral administration^{[3][4]}. However, clinical trial data specifically for the oral administration of pure S-AHBA and its effect on hGH levels in humans is currently lacking.

Future Directions

The existing literature provides a solid foundation for the potential of **(S)-(-)-4-Amino-2-hydroxybutyric acid** in various therapeutic areas. However, further research is needed to fully elucidate its pharmacological profile. Key areas for future investigation include:

- Quantitative Antibacterial Studies: Determination of specific MIC values against a broader range of clinically relevant bacterial strains.
- Receptor Binding Assays: Quantitative analysis of the binding affinities of S-AHBA for GABA-A and GABA-B receptor subtypes.
- In Vivo Efficacy Studies: Preclinical and clinical studies to evaluate the therapeutic efficacy of S-AHBA for neurological disorders and its effects on endocrine function.
- Optimization of Synthesis: Further development of efficient and scalable synthetic routes to produce enantiomerically pure S-AHBA.

This comprehensive technical review summarizes the current state of knowledge on **(S)-(-)-4-Amino-2-hydroxybutyric acid**, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The provided experimental frameworks and signaling pathway diagrams offer a starting point for further investigation into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 2. Novel Antimicrobials from Uncultured Bacteria Acting against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased human growth hormone following oral consumption of an amino acid supplement: results of a randomized, placebo-controlled, double-blind, crossover study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Human Growth Hormone After Oral Consumption of an Amino Acid Supplement: Results of a Randomized, Placebo-Controlled, Double-Blind, Crossover Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113492#s-4-amino-2-hydroxybutyric-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com